Enantiomeric Purity Advantage: >98% ee Achievable vs. Racemic Mixture
The (S)-enantiomer can be obtained with high enantiomeric excess via enzymatic kinetic resolution, contrasting with the racemic mixture (2-isobutylsuccinic acid, CAS 5702-99-8) which contains equal parts of both enantiomers [1]. While direct enantiomeric excess data for the free acid (S)-2-isobutylsuccinic acid are not publicly disclosed, its methyl ester derivative (S)-2-isobutylsuccinic acid 1‑methyl ester is commercially available at 95% chemical purity and 98% ee . The corresponding (R)-enantiomer of the 4‑ethyl ester has been reported with >99% ee via subtilisin Carlsberg‑catalyzed monohydrolysis, demonstrating that enzymatic methods can deliver near‑enantiopure material [2].
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | (S)-2-isobutylsuccinic acid 1‑methyl ester: 98% ee |
| Comparator Or Baseline | Racemic 2-isobutylsuccinic acid: 0% ee |
| Quantified Difference | 98% ee vs. 0% ee (enantiopure vs. racemic) |
| Conditions | Commercial specification for the methyl ester derivative |
Why This Matters
Enantiopure (S)-configured material is essential for stereocontrolled synthesis of chiral drugs, such as (S)-(+)-Pregabalin, where the racemate would yield an inactive or less active product .
- [1] SynZeal. Pregabalin Diacid Impurity (2-Isobutylsuccinic acid). CAS 5702-99-8. View Source
- [2] Salaün, J., et al. (1997). Enzymatic preparation of homochiral 2-isobutyl succinic acid derivatives. Tetrahedron: Asymmetry, 8(2), 187–189. View Source
